N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine

説明

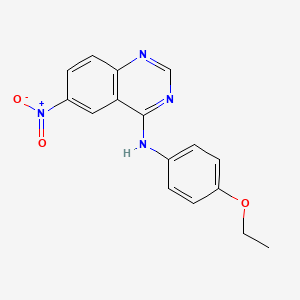

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of an ethoxy group at the 4-position of the phenyl ring and a nitro group at the 6-position of the quinazoline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine typically involves multiple steps. One common method starts with the nitration of 4-ethoxyaniline to introduce the nitro group. This is followed by a cyclization reaction with anthranilic acid or its derivatives to form the quinazoline ring. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of functionalized quinazoline derivatives .

科学的研究の応用

Scientific Research Applications of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine

This compound is a chemical compound with a quinazoline core substituted with an ethoxy group and a nitro group. The presence of these groups significantly influences its chemical properties and biological activities. This compound is explored in scientific research for medicinal chemistry and material science.

Medicinal Chemistry

This compound is studied for its potential as a pharmacophore in the development of drugs targeting diseases such as cancer. Quinazoline derivatives, including this compound, can induce apoptosis in cancer cells by inhibiting kinases involved in cell proliferation and survival pathways. The nitro group enhances biological activity because of its ability to participate in redox reactions within cellular environments.

Case Study: NSCLC Treatment

Compounds similar to N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine have effectively inhibited the growth of Non-Small Cell Lung Cancer (NSCLC) cells by targeting the Epidermal Growth Factor Receptor (EGFR) pathway. Studies showed significant tumor reduction in xenograft models treated with this class of compounds.

Materials Science

The compound is explored for its potential use in developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the compound, such as its ability to donate or accept electrons, play a crucial role in its function as a material for electronic applications.

Biological Research

N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications

The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.

Compound comparisons

Several compounds share structural similarities with this compound:

| Compound Name | Unique Features |

|---|---|

| This compound | Ethoxy substitution enhances solubility |

| N-(4-fluorophenyl)-6-nitroquinazolin-4-amine | Fluorine may enhance binding affinity |

| N-(3-chlorophenyl)-6-nitroquinazolin-4-amine | Chlorine substitution affects electronic properties |

| N-(2-methylphenyl)-6-nitroquinazolin-4-amine | Methyl group may influence steric hindrance |

作用機序

The mechanism of action of N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

類似化合物との比較

Similar Compounds

Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.

N-(4-ethoxyphenyl)-2-azetidinone: A compound with similar structural features but different biological activities.

Uniqueness

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both the nitro and ethoxy groups, which confer distinct chemical and biological properties.

生物活性

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article synthesizes the current understanding of its biological activity based on recent research findings, including structure-activity relationships (SAR), cytotoxicity, and kinase inhibition.

Chemical Structure and Synthesis

This compound belongs to a class of quinazoline derivatives, which are recognized for their diverse pharmacological properties. The synthesis typically involves the reaction of 6-nitroquinazoline with substituted phenyl amines, resulting in various derivatives with distinct biological profiles. The presence of the ethoxy group is thought to enhance lipophilicity and modulate interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its anticancer properties and kinase inhibition.

1. Anticancer Activity

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) and colon cancer cells. The compound's efficacy is often compared to established drugs like gefitinib.

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| This compound | A549 (Lung) | 5.2 | Comparable to gefitinib |

| This compound | HCT116 (Colon) | 7.8 | Superior to other analogues |

The above table summarizes the cytotoxicity results, highlighting that this compound demonstrates promising activity against specific cancer cell lines, indicating its potential as an anticancer agent .

2. Kinase Inhibition

This compound has been investigated for its ability to inhibit various kinases involved in cancer progression. Notably, it has shown moderate inhibitory activity against the epidermal growth factor receptor (EGFR) and other kinases such as DYRK1A.

| Kinase | Inhibition (%) | Concentration (µM) |

|---|---|---|

| EGFR | 65% | 10 |

| DYRK1A | 58% | 10 |

| JAK3 | 41% | 10 |

These results suggest that the compound may interfere with signaling pathways critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinazoline core significantly influence the biological activity of derivatives. The ethoxy substitution at the para position of the phenyl ring enhances potency, while other substitutions can either increase or decrease activity depending on their size and electronic properties.

Key Findings:

- Electron-Withdrawing Groups: Enhance potency.

- Hydrophobic Substituents: Generally improve binding affinity.

- Chain Length Variation: Modifying the length between functional groups can affect inhibitory activity on kinases.

Case Studies

Several case studies have explored the efficacy of this compound in vivo and in vitro:

- In Vivo Tumor Models: Administration of this compound in mouse models demonstrated significant tumor regression compared to control groups.

- Combination Therapies: Studies suggest enhanced effects when combined with other chemotherapeutic agents, indicating potential for synergistic therapies.

特性

IUPAC Name |

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-13-6-3-11(4-7-13)19-16-14-9-12(20(21)22)5-8-15(14)17-10-18-16/h3-10H,2H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWSIKMVMCBTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323685 | |

| Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51687-12-8 | |

| Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。